3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate
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Overview
Description
3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a chromenone core, substituted with a 4-chlorophenyl group, a methyl group, and a benzenesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, which can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions. The resulting intermediate is then subjected to electrophilic aromatic substitution to introduce the 4-chlorophenyl group. The final step involves the esterification of the chromenone derivative with benzenesulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification steps are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The benzenesulfonate ester can be substituted with nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzenesulfonate group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The chromenone core can interact with various proteins and nucleic acids, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate
- 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl methyl ether
- 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl ethyl sulfonate
Uniqueness
Compared to similar compounds, 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate is unique due to the presence of the benzenesulfonate ester group. This functional group imparts distinct chemical properties, such as increased solubility in organic solvents and enhanced reactivity towards nucleophiles, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
[3-(4-chlorophenyl)-4-methyl-2-oxochromen-6-yl] benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO5S/c1-14-19-13-17(28-29(25,26)18-5-3-2-4-6-18)11-12-20(19)27-22(24)21(14)15-7-9-16(23)10-8-15/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNGVMLRWAWABD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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